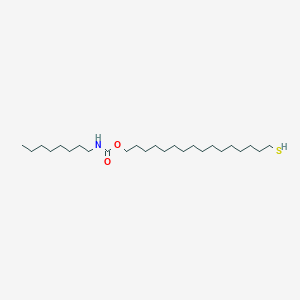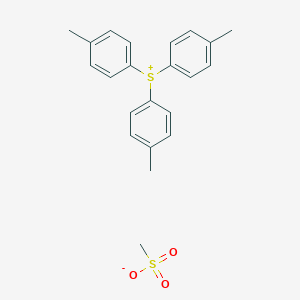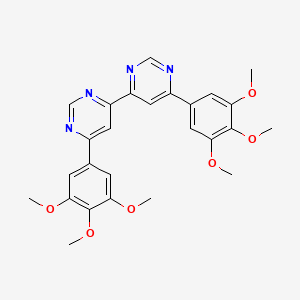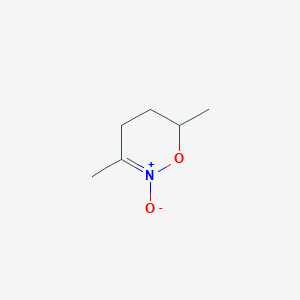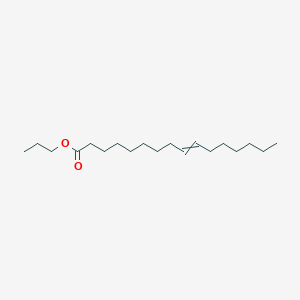
Propyl hexadec-9-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl hexadec-9-enoate is an organic compound classified as an ester. It is derived from hexadec-9-enoic acid and propanol. This compound is part of a larger group of fatty acid esters, which are commonly found in various natural sources and have numerous industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propyl hexadec-9-enoate can be synthesized through the esterification of hexadec-9-enoic acid with propanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and efficiency. Industrial production may also involve the use of continuous reactors and advanced separation techniques to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Propyl hexadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the hexadec-9-enoate moiety can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propyl hexadec-9-enoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its role in biological membranes and lipid metabolism.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of lubricants, surfactants, and plasticizers.
Wirkmechanismus
The mechanism of action of propyl hexadec-9-enoate involves its interaction with biological membranes and enzymes. The ester can be hydrolyzed by esterases to release hexadec-9-enoic acid and propanol, which can then participate in various metabolic pathways. The compound’s effects are mediated through its incorporation into lipid bilayers and its influence on membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl hexadec-9-enoate: An ester of hexadec-9-enoic acid and methanol.
Ethyl hexadec-9-enoate: An ester of hexadec-9-enoic acid and ethanol.
Butyl hexadec-9-enoate: An ester of hexadec-9-enoic acid and butanol.
Uniqueness
Propyl hexadec-9-enoate is unique due to its specific ester linkage with propanol, which imparts distinct physical and chemical properties compared to its methyl, ethyl, and butyl counterparts. These differences can influence its solubility, reactivity, and applications in various fields.
Eigenschaften
CAS-Nummer |
143412-98-0 |
|---|---|
Molekularformel |
C19H36O2 |
Molekulargewicht |
296.5 g/mol |
IUPAC-Name |
propyl hexadec-9-enoate |
InChI |
InChI=1S/C19H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19(20)21-18-4-2/h9-10H,3-8,11-18H2,1-2H3 |
InChI-Schlüssel |
NTVJSANKWWVPKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=CCCCCCCCC(=O)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


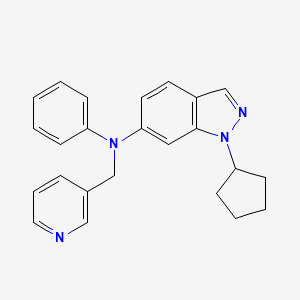
![[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate](/img/structure/B12539682.png)
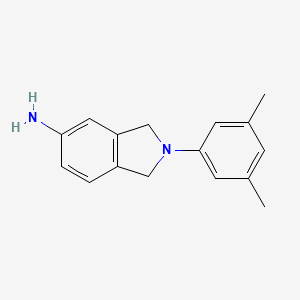

![4-[3-(4-Butoxyphenyl)-1,2-oxazol-5-yl]benzonitrile](/img/structure/B12539696.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(3-methoxyphenyl)thio]phenyl]-](/img/structure/B12539701.png)
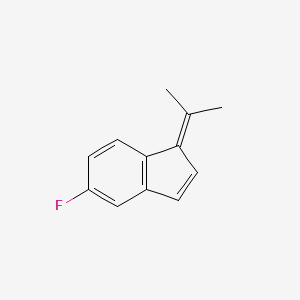
![N-(4-Chlorophenyl)-7-[(6,7-Dimethoxyquinolin-4-Yl)oxy]-2,3-Dihydro-1,4-Benzoxazine-4-Carboxamide](/img/structure/B12539715.png)
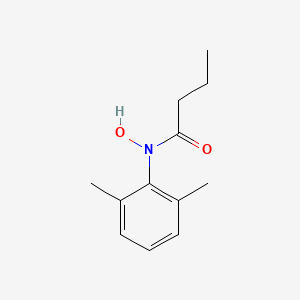
![3,3'-(Benzylimino)bis[N-(2-aminoethyl)propanamide]](/img/structure/B12539730.png)
